2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has highlighted the synthesis of novel quinazolinyl acetamides, including compounds structurally related to 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide, for their potential analgesic and anti-inflammatory activities. These compounds have been tested in vivo, showing promising results as analgesics and anti-inflammatories with mild ulcerogenic potential compared to standard treatments like aspirin, indicating their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2015).
Anticonvulsant Activity
A study focused on the synthesis of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide to explore their anticonvulsant activities. The research included docking studies to identify compounds with the best affinity for anticonvulsant protein targets, showing that certain derivatives could significantly improve experimental convulsive syndrome rates in mice without impairing motor coordination. This suggests their potential as effective agents in epilepsy treatment (El Kayal et al., 2019).
Anticancer Properties
The anticancer potential of quinazolinone derivatives has been investigated, with studies demonstrating their efficacy against various cancer cell lines. For instance, a derivative displayed potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells, suggesting its use as an effective anti-cancer agent. This compound also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, important targets in cancer therapy (Riadi et al., 2021).
Molecular Docking and Antimicrobial Activities
Quinazolinone derivatives have been explored for their antimicrobial activities through both synthesis and molecular docking studies. These compounds have been shown to possess good activity compared to standard drugs, indicating their potential as new antimicrobial agents. The studies provide insights into the structural requirements for antimicrobial efficacy, paving the way for the design of novel therapeutics (Patel & Shaikh, 2011).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-18-10-12-19(13-11-18)26-23(29)16-27-22-7-5-4-6-21(22)24(30)28(25(27)31)20-14-8-17(2)9-15-20/h4-15H,3,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRLDQIRXXARHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.